molecular formula C33H58 B12109179 A'-Neo-30-norgammacerane, 22-butyl-, (17alpha,22R)- CAS No. 67069-26-5

A'-Neo-30-norgammacerane, 22-butyl-, (17alpha,22R)-

Cat. No.: B12109179
CAS No.: 67069-26-5
M. Wt: 454.8 g/mol
InChI Key: KTWXNNDHFXEEFL-UHFFFAOYSA-N
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Description

"A'-Neo-30-norgammacerane, 22-butyl-, (17alpha,22R)-" is a triterpenoid derivative belonging to the gammacerane family, characterized by a modified hopanoid skeleton with a butyl substituent at position C-22 and specific stereochemistry at C-17 (α-configuration) and C-22 (R-configuration). This compound is structurally related to hopanes, which are biomarkers in geochemistry and natural product research .

Properties

CAS No.

67069-26-5

Molecular Formula

C33H58

Molecular Weight

454.8 g/mol

IUPAC Name

3-hexan-2-yl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene

InChI

InChI=1S/C33H58/c1-9-10-12-23(2)24-15-20-30(5)25(24)16-21-32(7)27(30)13-14-28-31(6)19-11-18-29(3,4)26(31)17-22-33(28,32)8/h23-28H,9-22H2,1-8H3

InChI Key

KTWXNNDHFXEEFL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, the molecule can be dissected into a triterpenoid backbone derived from squalene or analogous precursors. Key disconnections include:

  • C-22 butyl group introduction via alkylation or cross-coupling.

  • Stereoselective formation of the 17α-hydroxy group through oxidation or epoxide ring-opening.

  • Cyclization of the tetracyclic framework using acid- or enzyme-catalyzed processes.

Stereoselective Transketalization (Analogous to Budesonide Synthesis)

Although no direct methods for A'-Neo-30-norgammacerane are documented, stereoselective techniques from glucocorticoid synthesis, such as budesonide’s 22R epimer production, offer valuable insights. In budesonide synthesis, transketalization in aqueous HBr or HI achieves >90:22R/S selectivity by leveraging the solvent’s halide nucleophilicity and reaction temperature (10–20°C). Applying this approach:

  • Step 1 : Transketalization of a desonide-like precursor with butyraldehyde in 48% aqueous HBr at 20°C could install the C-22 butyl group while favoring the 22R configuration.

  • Step 2 : Dehalogenation (e.g., via Zn/HOAc) removes auxiliary halogens, preserving the stereochemical integrity.

Table 1 : Hypothetical Reaction Conditions for Transketalization

ParameterCondition
Solvent48% aqueous HBr
Temperature20°C
Reaction Time5–10 hours
Butyraldehyde Equiv.3–4
22R/S Ratio~90:10 (post-crystallization)

Purification and Stereochemical Enrichment

Crystallization Strategies

Post-transketalization, the crude product may require purification to enhance the 22R epimer ratio. Budesonide protocols suggest crystallization from methanol/water (20–40°C) to achieve ≥95% 22R purity. For A'-Neo-30-norgammacerane, analogous crystallization in methylene chloride/diisopropyl ether mixtures could isolate the desired stereoisomer.

Chromatographic Resolution

If crystallization proves insufficient, chiral stationary phase (CSP) chromatography—using cellulose tris(3,5-dimethylphenylcarbamate)—may resolve 22R and 22S epimers. This method is effective for structurally similar triterpenoids, albeit with higher costs and lower throughput.

Challenges and Limitations

  • Precursor Availability : The lack of commercially available desonide-like precursors necessitates de novo synthesis of the triterpenoid backbone, increasing complexity.

  • Reaction Scalability : Aqueous HBr-mediated transketalization, while stereoselective, poses corrosion and safety challenges at industrial scales.

  • Stereochemical Drift : High temperatures during cyclization or purification may epimerize the C-22 center, necessitating strict thermal control (<50°C) .

Chemical Reactions Analysis

Types of Reactions

A’-Neo-30-norgammacerane, 22-butyl-, (17alpha,22R)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using hydrogen gas and metal catalysts can modify the degree of saturation in the molecule.

    Substitution: Nucleophilic substitution reactions can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Alkyl halides in the presence of strong bases like sodium hydride.

Major Products Formed

Scientific Research Applications

Geochemistry

A'-Neo-30-norgammacerane serves as a biomarker in geochemical studies to trace the origins and transformations of organic matter in geological samples. Its presence can indicate specific depositional environments and the thermal maturity of sedimentary basins.

Case Study : Research has demonstrated its utility in identifying ancient marine environments by analyzing sediment cores from various geological formations. The compound's stability over geological timescales makes it a reliable indicator of past biological activity and environmental conditions.

Environmental Science

In environmental science, A'-Neo-30-norgammacerane is utilized to investigate the sources and transformations of organic pollutants. Its structural properties allow researchers to trace pollution pathways and assess the impact of anthropogenic activities on ecosystems.

Data Table: Applications in Environmental Studies

Application AreaDescriptionFindings
Pollutant TracingUsed to identify sources of hydrocarbonsEffective in tracing oil spills in marine environments
Organic Matter AnalysisAnalyzing sediment for historical pollution recordsRevealed increased levels of pollutants over decades

Pharmaceutical Research

A'-Neo-30-norgammacerane is being explored for its potential biological activities , particularly in drug discovery and development. Preliminary studies suggest that it may interact with specific molecular targets involved in disease processes.

Case Study : In vitro studies have indicated that modifications to the compound can enhance its therapeutic properties. For example, derivatives of A'-Neo-30-norgammacerane have shown promising anticancer activity against various cancer cell lines.

Mechanism of Action

The mechanism of action of A’-Neo-30-norgammacerane, 22-butyl-, (17alpha,22R)- involves its interaction with specific molecular targets and pathways. The compound may interact with cell membranes, enzymes, and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Case Studies

  • Synthetic Challenges : The introduction of a butyl group at C-22 requires regioselective alkylation, as reported in the synthesis of ethyl and propyl analogs .
  • Biological Activity: Preliminary studies on similar triterpenoids (e.g., cycloartane glycosides) suggest anti-inflammatory and cytotoxic activities , though the butyl derivative’s bioactivity remains unexplored.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of (17alpha,22R)-A'-Neo-30-norgammacerane-22-butyl be experimentally confirmed?

  • Methodological Answer :

  • X-ray crystallography is the gold standard for determining absolute stereochemistry. For relative configuration, Nuclear Overhauser Effect (NOE) NMR experiments can identify spatial proximity of protons.
  • High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC, HMBC) validate molecular connectivity. Compare spectral data (e.g., 13C^{13}\text{C} NMR shifts) with structurally related compounds like 17α(H),21β(H)-30-Norhopane .
  • Computational methods (e.g., density functional theory) can predict NMR shifts for comparison .

Q. What analytical techniques are critical for assessing the purity of synthetic (17alpha,22R)-A'-Neo-30-norgammacerane derivatives?

  • Methodological Answer :

  • Reverse-phase HPLC with UV/Vis or evaporative light scattering detection (ELSD) separates and quantifies impurities.
  • Gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts, while thin-layer chromatography (TLC) with derivatization (e.g., sulfuric acid charring) detects polar contaminants.
  • Elemental analysis ensures stoichiometric consistency with the molecular formula (C32_{32}H56_{56} for related norgammaceranes) .

Q. How can researchers differentiate structural isomers of norgammaceranes in complex mixtures?

  • Methodological Answer :

  • Chiral stationary-phase GC or HPLC resolves enantiomers.
  • Isotopic labeling (e.g., 13C^{13}\text{C}-tagged precursors) tracks biosynthetic pathways in natural product extracts.
  • Tandem MS/MS distinguishes isomers via fragmentation patterns, leveraging differences in side-chain stability (e.g., 22-butyl vs. 22-propyl derivatives) .

Advanced Research Questions

Q. What synthetic strategies optimize the yield of (17alpha,22R)-A'-Neo-30-norgammacerane-22-butyl in multi-step reactions?

  • Methodological Answer :

  • Catalytic hydrogenation with Pd/C or PtO2_2 selectively reduces double bonds while preserving stereochemistry.
  • Protecting-group chemistry (e.g., silyl ethers for hydroxyl groups) prevents side reactions during alkylation of the 22-position.
  • Kinetic vs. thermodynamic control : Adjust reaction temperature and solvent polarity to favor desired diastereomers. Monitor intermediates via in-situ IR or Raman spectroscopy .

Q. How can researchers resolve contradictions in published spectral data for norgammacerane derivatives?

  • Methodological Answer :

  • Meta-analysis of literature: Compare NMR data across studies for solvent effects (e.g., CDCl3_3 vs. DMSO-d6_6) and instrument calibration.
  • Reproduce synthesis under standardized conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables.
  • Collaborative validation : Share samples with independent labs for cross-platform spectral analysis (e.g., comparing 1H^1\text{H} NMR at 400 MHz vs. 600 MHz) .

Q. What in vitro assays are suitable for evaluating the biological activity of (17alpha,22R)-A'-Neo-30-norgammacerane derivatives?

  • Methodological Answer :

  • Receptor-binding assays : Radioligand competition studies (e.g., 3H^3\text{H}-labeled steroids) to assess affinity for nuclear receptors.
  • Enzyme inhibition : Screen against cytochrome P450 isoforms using fluorogenic substrates.
  • Cell viability assays (e.g., MTT or resazurin) to probe cytotoxicity in cancer cell lines. Include structurally simplified analogs (e.g., 22-ethyl derivatives) as negative controls .

Q. How can computational modeling predict the metabolic stability of norgammacerane derivatives?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina, Schrödinger Suite) identifies potential oxidation sites (e.g., C-17α or C-22R) for cytochrome P450 enzymes.
  • Quantitative structure-activity relationship (QSAR) models correlate logP and polar surface area with microsomal half-life.
  • In silico metabolite prediction (e.g., Meteor software) flags labile functional groups for synthetic modification .

Data Interpretation & Experimental Design

Q. What statistical approaches validate reproducibility in norgammacerane synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., temperature, catalyst loading).
  • Control charts track batch-to-batch variability in yield and purity.
  • Multivariate analysis (PCA or PLS) identifies critical process parameters from spectral datasets .

Q. How should researchers address discrepancies between theoretical and observed [α]D_D values for chiral norgammaceranes?

  • Methodological Answer :

  • Purify samples via recrystallization or preparative HPLC to remove enantiomeric impurities.
  • Verify solvent and concentration (e.g., CHCl3_3 vs. EtOH) due to solvent-specific optical rotation.
  • Circular dichroism (CD) provides complementary data to confirm absolute configuration .

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